
4-(4-(1-Methyl-1H-pyrazol-4-yl)-1-(2-(1-methyl-1H-pyrazol-4-yl)ethyl)-1H-imidazol-5-yl)benzonitrile
概要
説明
BAZ2-ICRは、BAZ2AおよびBAZ2Bタンパク質のブロモドメインを標的とするように特別に設計された化学プローブです。これらのタンパク質は、クロマチンリモデリングとノンコーディングRNAの調節に関与するブロモドメイン隣接性ジンクフィンガーファミリーの一部です。 BAZ2-ICRは、強力で選択的で細胞活性のある阻害剤として開発されており、BAZ2AおよびBAZ2Bの生物学的機能を研究するための貴重なツールとなっています .
科学的研究の応用
BAZ2-ICR is widely used in scientific research to study the biological functions of BAZ2A and BAZ2B. Its applications include:
作用機序
BAZ2-ICRは、BAZ2AおよびBAZ2Bのブロモドメインに選択的に結合することによってその効果を発揮します。この結合は、これらのブロモドメインとヒストンテール上のアセチル化リジン残基との相互作用を阻害し、それによって遺伝子転写を調節します。 BAZ2AおよびBAZ2Bの阻害は、クロマチン構造とノンコーディングRNAの発現に影響を与え、細胞機能の変化につながります .
類似の化合物との比較
類似の化合物
GSK2801: BAZ2AおよびBAZ2Bブロモドメインを標的とする別の阻害剤であるGSK2801は、がん細胞のアポトーシスを誘導する際にBET阻害剤と相乗的に作用することが示されています.
BET阻害剤: JQ1やOTX015などの化合物は、遺伝子転写の調節に関与するBETファミリー(BRD2、BRD3、BRD4)のブロモドメインを標的としています.
独自性
BAZ2-ICRは、他のブロモドメインに対するオフターゲット効果が最小限で、BAZ2AおよびBAZ2Bブロモドメインに対する高い選択性と効力で独自です 。この特異性により、他のブロモドメイン含有タンパク質に影響を与えることなく、BAZ2AおよびBAZ2Bの異なる生物学的役割を研究するための優れたツールとなっています。
生化学分析
Biochemical Properties
BAZ2-ICR plays a significant role in biochemical reactions by interacting with the bromodomains of BAZ2A and BAZ2B . The interaction is characterized by an intramolecular aromatic stacking interaction that efficiently occupies the shallow bromodomain pockets .
Cellular Effects
BAZ2-ICR influences cell function by modulating gene transcription . It selectively inhibits the bromodomains of BAZ2A/B, which play essential roles in chromatin remodeling and regulation of noncoding RNAs .
Molecular Mechanism
The molecular mechanism of BAZ2-ICR involves binding to the bromodomains of BAZ2A/B . This binding interaction inhibits the function of these bromodomains, thereby modulating gene transcription .
Temporal Effects in Laboratory Settings
BAZ2-ICR shows accelerated Fluorescence recovery after photobleaching (FRAP) recovery at 1 μM in the BAZ2A FRAP assay . This suggests that BAZ2-ICR may have long-term effects on cellular function.
Dosage Effects in Animal Models
While specific dosage effects of BAZ2-ICR in animal models are not currently available, it is known that BAZ2-ICR is a potent inhibitor with IC50s of 130 nM and 180 nM for BAZ2A/B, respectively .
Metabolic Pathways
The specific metabolic pathways that BAZ2-ICR is involved in are not currently known. Given its role as a bromodomain inhibitor, it is likely that BAZ2-ICR interacts with enzymes and cofactors involved in chromatin remodeling and gene transcription .
Transport and Distribution
The transport and distribution of BAZ2-ICR within cells and tissues are not currently known. Given its role as a bromodomain inhibitor, it is likely that BAZ2-ICR is transported to the nucleus where it interacts with the bromodomains of BAZ2A/B .
Subcellular Localization
Given the role of BAZ2-ICR as a bromodomain inhibitor, it is likely localized to the nucleus where it interacts with the bromodomains of BAZ2A/B . This interaction likely affects the activity and function of these bromodomains, thereby influencing gene transcription .
準備方法
合成経路と反応条件
BAZ2-ICRの合成には、構造ベースのデザインによる弱力な出発化合物の最適化が含まれます。 阻害剤の重要な特徴は、浅いブロモドメインポケットを効率的に占める分子内芳香族スタッキング相互作用です 。合成経路には、通常、コア構造の形成とそれに続く効力と選択性の向上のための官能基化を含む複数のステップが含まれます。
工業生産方法
. これらのサプライヤーは、高純度と一貫性を確保するために、大規模合成と精製の標準化されたプロトコルに従っている可能性があります。
化学反応の分析
反応の種類
BAZ2-ICRは、酸化や還元などの従来の化学反応ではなく、主に標的ブロモドメインとの結合相互作用を起こします。 化合物の設計は、BAZ2AおよびBAZ2Bのブロモドメインに選択的に結合してその機能を阻害する能力に焦点を当てています .
一般的な試薬と条件
BAZ2-ICRの合成には、保護基、カップリング試薬、クロマトグラフィーなどの精製技術の使用など、医薬品化学で一般的な一般的な有機試薬と条件が含まれます .
生成される主な生成物
興味のある主な生成物は、BAZ2-ICRそのものであり、BAZ2AおよびBAZ2Bブロモドメインに対する高い選択性と効力で特徴付けられます .
科学研究アプリケーション
BAZ2-ICRは、BAZ2AおよびBAZ2Bの生物学的機能を研究するために科学研究で広く使用されています。その用途には次のものがあります。
類似化合物との比較
Similar Compounds
BET Inhibitors: Compounds like JQ1 and OTX015 target the bromodomains of the BET family (BRD2, BRD3, BRD4), which are involved in regulating gene transcription.
Uniqueness
BAZ2-ICR is unique in its high selectivity and potency for BAZ2A and BAZ2B bromodomains, with minimal off-target effects on other bromodomains . This specificity makes it an excellent tool for studying the distinct biological roles of BAZ2A and BAZ2B without affecting other bromodomain-containing proteins.
特性
IUPAC Name |
4-[5-(1-methylpyrazol-4-yl)-3-[2-(1-methylpyrazol-4-yl)ethyl]imidazol-4-yl]benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N7/c1-25-12-16(10-23-25)7-8-27-14-22-19(18-11-24-26(2)13-18)20(27)17-5-3-15(9-21)4-6-17/h3-6,10-14H,7-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRZVGDGTWNQAPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)CCN2C=NC(=C2C3=CC=C(C=C3)C#N)C4=CN(N=C4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes BAZ2-ICR a valuable tool for studying BAZ2A/B?
A1: BAZ2-ICR is a potent and selective inhibitor of the bromodomains of BAZ2A and BAZ2B [, ]. This selectivity makes it a valuable chemical probe for dissecting the specific roles of these proteins in cellular processes, as opposed to using less selective inhibitors that might also affect other bromodomain-containing proteins.
Q2: How does BAZ2-ICR interact with the BAZ2 bromodomains?
A2: BAZ2-ICR binds to the bromodomains of BAZ2A and BAZ2B by mimicking the interaction of acetylated lysine residues found in histones [, ]. This binding is facilitated by an intramolecular aromatic stacking interaction within the BAZ2-ICR molecule, effectively occupying the shallow bromodomain pockets []. Crystallographic studies have provided detailed insights into the binding poses of BAZ2-ICR and its analogues within the bromodomain binding site [, ].
Q3: Has the development of BAZ2-ICR provided any insights into designing future BAZ2A/B inhibitors?
A3: Yes, the crystallographic studies of BAZ2A in complex with BAZ2-ICR and other related compounds have revealed key structural information that can guide the development of future BAZ2A/B inhibitors []. The binding poses of various ligands, including known bromodomain inhibitors, have identified additional headgroups and interactions that can be exploited for designing novel and potentially more potent and selective BAZ2A ligands [].
Q4: Does inhibiting the bromodomains of BAZ2A with BAZ2-ICR completely abolish the protein's function?
A4: While BAZ2-ICR effectively inhibits the bromodomain activity of BAZ2A, research suggests that this inhibition alone may not be sufficient to completely abolish the protein's functionality []. This finding suggests that targeting other domains or functions of BAZ2A, potentially through strategies like PROTAC-based degradation, might be necessary to achieve a more robust inhibition of BAZ2A activity [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



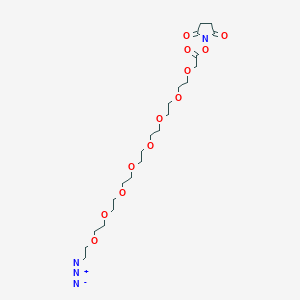
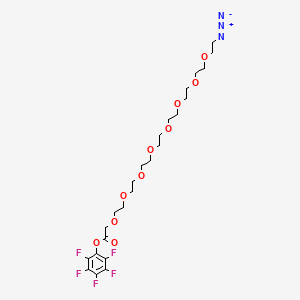
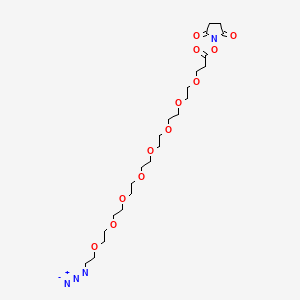
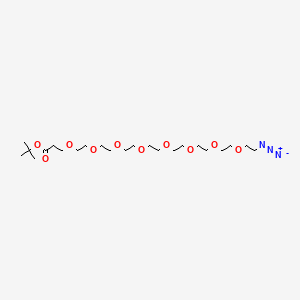



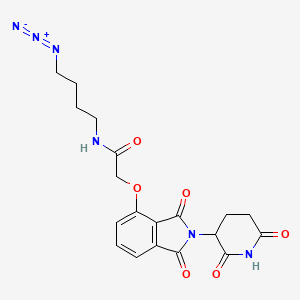
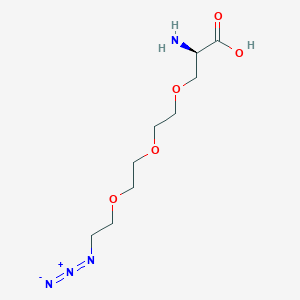


![(2S)-N-[4-[[3-Cyano-1-(2-methylpropyl)-1H-indol-5-yl]oxy]phenyl]-2-pyrrolidinecarboxamide](/img/structure/B605898.png)
![(2s)-N-[4-[3-Cyano-1-[(3,5-Dimethyl-1,2-Oxazol-4-Yl)methyl]indol-5-Yl]oxyphenyl]pyrrolidine-2-Carboxamide](/img/structure/B605899.png)
